tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with an amine source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A similar compound without the amino group.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another derivative with a different substitution pattern.
Uniqueness
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h6H,4-5,10H2,1-3H3 |
InChI Key |
RNYIWJRQUZRKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)N |
Origin of Product |
United States |
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